molecular formula C20H33N3 B1245771 2-[5-[(E)-5-[(1R)-2,2-dimethyl-6-methylidenecyclohexyl]-3-methylpent-2-enyl]-1H-imidazol-4-yl]ethanamine

2-[5-[(E)-5-[(1R)-2,2-dimethyl-6-methylidenecyclohexyl]-3-methylpent-2-enyl]-1H-imidazol-4-yl]ethanamine

Cat. No.: B1245771
M. Wt: 315.5 g/mol
InChI Key: WFNKMDQDJZMORZ-BXUGYJKXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[5-[(E)-5-[(1R)-2,2-dimethyl-6-methylidenecyclohexyl]-3-methylpent-2-enyl]-1H-imidazol-4-yl]ethanamine is a natural product found in Oceanapia with data available.

Scientific Research Applications

Synthesis and Characterization

  • Synthesis Techniques : Research by Rajkumar, Kamaraj, and Krishnasamy (2014) discusses the synthesis of related 1H-imidazol-1-yl derivatives using a cyclo condensation method, which might be applicable to the synthesis of the compound (Rajkumar, Kamaraj, & Krishnasamy, 2014).
  • Structural Studies : Pařík and Chlupatý (2014) explored the synthesis and structural properties of imine and bisimine derivatives derived from 2-phenyl-1H-imidazole-4-carbaldehyde. Such studies are crucial for understanding the properties of complex imidazole compounds (Pařík & Chlupatý, 2014).

Biological and Chemical Properties

  • DNA Binding and Cleavage Activity : Kumar et al. (2012) investigated Cu(II) complexes of tridentate ligands with a 1H-imidazole structure, revealing significant DNA binding and cleavage activity, which could be relevant for the compound's potential biomedical applications (Kumar et al., 2012).
  • Cytotoxic Studies : Mustafa et al. (2015) conducted studies on tetrazole copper(II) complexes with 1H-imidazole derivatives, finding notable cytotoxic properties against human breast adenocarcinoma cells. This could suggest potential anti-cancer applications for related compounds (Mustafa et al., 2015).

Chemical Reactions and Transformations

  • Novel Derivative Synthesis : Beliaev et al. (2018) explored the synthesis of new imidazole derivatives linearly connected to various rings via a triazole linker, demonstrating the versatility and reactivity of imidazole compounds (Beliaev et al., 2018).
  • Chemical Transformations : The research by Gurkovskii et al. (1999) on 3-acyl-1,5-benzodiazepines and their reactions with 1,2-diaminobenzenes highlights the complex transformations possible with imidazole derivatives, which could be applicable to the compound of interest (Gurkovskii et al., 1999).

Catalysis and Inhibition

  • Corrosion Inhibition : Wahyuningrum et al. (2008) investigated imidazoline derivatives as corrosion inhibitors, a potential application area for similar compounds (Wahyuningrum et al., 2008).
  • DNA Interaction and Cleavage : Rao et al. (2015) explored Co(II) complexes with pyridyl-tetrazole ligands, including imidazole derivatives, for their DNA binding and cleavage abilities, indicating potential biomedical applications (Rao et al., 2015).

Molecular Isomerism and Spin State

  • Spin State Differences : Han et al. (2017) demonstrated how molecular isomerism in iron(II) complexes with imidazole derivatives can affect spin states, which is important for applications in materials science and magnetic properties (Han et al., 2017).

Properties

Molecular Formula

C20H33N3

Molecular Weight

315.5 g/mol

IUPAC Name

2-[5-[(E)-5-[(1R)-2,2-dimethyl-6-methylidenecyclohexyl]-3-methylpent-2-enyl]-1H-imidazol-4-yl]ethanamine

InChI

InChI=1S/C20H33N3/c1-15(8-10-18-19(11-13-21)23-14-22-18)7-9-17-16(2)6-5-12-20(17,3)4/h8,14,17H,2,5-7,9-13,21H2,1,3-4H3,(H,22,23)/b15-8+/t17-/m0/s1

InChI Key

WFNKMDQDJZMORZ-BXUGYJKXSA-N

Isomeric SMILES

C/C(=C\CC1=C(N=CN1)CCN)/CC[C@H]2C(=C)CCCC2(C)C

Canonical SMILES

CC(=CCC1=C(N=CN1)CCN)CCC2C(=C)CCCC2(C)C

Synonyms

oceanapamine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[5-[(E)-5-[(1R)-2,2-dimethyl-6-methylidenecyclohexyl]-3-methylpent-2-enyl]-1H-imidazol-4-yl]ethanamine
Reactant of Route 2
2-[5-[(E)-5-[(1R)-2,2-dimethyl-6-methylidenecyclohexyl]-3-methylpent-2-enyl]-1H-imidazol-4-yl]ethanamine
Reactant of Route 3
2-[5-[(E)-5-[(1R)-2,2-dimethyl-6-methylidenecyclohexyl]-3-methylpent-2-enyl]-1H-imidazol-4-yl]ethanamine
Reactant of Route 4
2-[5-[(E)-5-[(1R)-2,2-dimethyl-6-methylidenecyclohexyl]-3-methylpent-2-enyl]-1H-imidazol-4-yl]ethanamine
Reactant of Route 5
2-[5-[(E)-5-[(1R)-2,2-dimethyl-6-methylidenecyclohexyl]-3-methylpent-2-enyl]-1H-imidazol-4-yl]ethanamine
Reactant of Route 6
2-[5-[(E)-5-[(1R)-2,2-dimethyl-6-methylidenecyclohexyl]-3-methylpent-2-enyl]-1H-imidazol-4-yl]ethanamine

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